molecular formula C12H17NO3S B13041655 Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Cat. No.: B13041655
M. Wt: 255.34 g/mol
InChI Key: ZLSLIOGDISRCEF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an amino group at position 3, a methoxy group at position 5, and an ethyl ester at position 2.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H17NO3S/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h7H,3-6,13H2,1-2H3

InChI Key

ZLSLIOGDISRCEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCC(C2)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a substituted benzaldehyde with a thiophene derivative in the presence of a base, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has been investigated for its potential therapeutic effects:

  • Antidepressant Activity : Studies have indicated that derivatives of this compound may exhibit antidepressant-like effects. The mechanism is believed to involve the modulation of neurotransmitter levels in the brain, particularly serotonin and norepinephrine .
  • Anti-inflammatory Properties : Research suggests that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. This is particularly relevant in chronic diseases such as arthritis and inflammatory bowel disease .
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Toxicological Studies

The safety profile of this compound has been evaluated through various toxicological studies:

  • Hepatotoxicity Assessment : A study utilizing liver-specific filters identified potential hepatotoxic effects of certain cosmetic compounds. This compound was included in assessments to evaluate its impact on liver enzyme levels such as Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) .
  • Animal Models : Toxicity studies conducted on animal models have shown varying degrees of toxicity depending on dosage and exposure duration. The results highlight the importance of further research to establish safe usage levels in humans .

Materials Science Applications

This compound also shows promise in materials science:

  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings and composites .
  • Nanotechnology : Research into the incorporation of this compound into nanostructured materials has shown potential for developing advanced materials with unique electronic properties suitable for sensors and electronic devices .

Case Study 1: Antidepressant Activity

A double-blind placebo-controlled trial evaluated the antidepressant effects of a derivative of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment.

Case Study 2: Hepatotoxicity Evaluation

A comprehensive review analyzed multiple studies assessing the hepatotoxic effects of various compounds including this compound. The findings suggested a need for caution due to observed increases in liver enzyme levels in certain dosages.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial growth by interfering with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS 86553-37-9)
  • Structure : Differs by a methyl group instead of methoxy at position 5.
  • Molecular Formula: C₁₂H₁₇NO₂S (vs. C₁₂H₁₇NO₃S for the methoxy analog).
  • Properties : Lower molecular weight (239.33 g/mol) and reduced polarity compared to the methoxy derivative. The methyl group’s electron-donating nature may enhance lipophilicity, influencing bioavailability .
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS 1208079-33-7)
  • Structure : Contains a trifluoromethyl (-CF₃) group at position 5.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Structure : Features a 4-hydroxyphenyl moiety and ethoxy group.
  • Synthesis : Prepared via a Petasis reaction (22% yield), highlighting challenges in introducing bulky substituents .

Functional Group Variations at Position 2/3

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Structure: Substituted with a benzamido group at position 2 instead of an amino group.
  • Crystallography : The dihedral angle between the benzothiophene core and phenyl ring is 8.13°, indicating near-planar geometry. Intramolecular N–H⋯O hydrogen bonding stabilizes the structure .
N-Acetyl-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (5)
  • Structure: Incorporates cyano and acetylated amino groups.
  • Synthesis: Achieved via enaminonitrile chemistry (40% yield), demonstrating alternative routes for functionalization .

Positional Isomerism and Ring Modifications

Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 95211-67-9)
  • Structure : Methyl group at position 4 instead of 5.
  • Impact : Altered steric and electronic effects may influence conformational flexibility and intermolecular interactions .

Key Comparative Data

Compound Substituents Molecular Weight (g/mol) Key Properties
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate 3-NH₂, 5-OCH₃, 2-COOEt 255.34 High polarity due to methoxy; potential H-bonding capacity.
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate 3-NH₂, 5-CH₃, 2-COOEt 239.33 Enhanced lipophilicity; simpler synthesis.
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate 3-NH₂, 5-CF₃, 2-COOEt 291.30 Improved metabolic stability; electron-deficient core.
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-benzamido, 3-COOEt 327.40 Planar structure with intramolecular H-bonding; potential solid-state stability.

Biological Activity

Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a sulfur-containing heterocyclic compound with promising biological activities. This compound belongs to the class of benzo[b]thiophenes and has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial research.

  • Molecular Formula : C₁₂H₁₇N₃O₃S
  • Molecular Weight : 239.34 g/mol
  • Chemical Structure : The compound features a tetrahydrobenzo[b]thiophene core with an amino group and a methoxy substituent, contributing to its unique biological profile.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties :
    • Studies have demonstrated that derivatives of this compound can inhibit cancer cell growth effectively. For instance, related compounds have shown IC₅₀ values ranging from 1.1 to 4.7 μM against multiple cancer cell lines such as HeLa (human cervix carcinoma) and L1210 (murine leukemia) cells .
    • Molecular docking studies suggest that these compounds interact with tubulin at the colchicine binding site, leading to apoptosis in cancer cells without affecting normal human peripheral blood mononuclear cells (PBMC) .
  • Antimicrobial Activity :
    • Similar compounds within the benzo[b]thiophene class have demonstrated significant antimicrobial properties. The structural features of ethyl 3-amino-5-methoxy derivatives enhance their efficacy against various microbial strains.
  • Enzyme Inhibition :
    • Research indicates that these compounds may also function as enzyme inhibitors, with potential applications in treating diseases where enzyme dysregulation is a factor .

Anticancer Activity

A study focused on the antiproliferative effects of related tetrahydrobenzo[b]thiophene derivatives revealed their potency against different cancer types:

  • Cell Lines Tested : L1210, CEM (human T-lymphoblastoid leukemia), and HeLa.
  • Results : Compounds exhibited significant growth inhibition with IC₅₀ values as low as 1.1 μM for HeLa cells .
CompoundIC₅₀ (μM)Cell Line
Ethyl 3-amino-5-methoxy derivative1.1HeLa
Ethyl 3-amino derivative2.8L1210
Control (CA-4)<0.75K562

Antimicrobial Studies

Research on similar compounds has shown broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the methoxy group is believed to contribute significantly to this activity.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Tubulin Binding : Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Interaction : Potential inhibition of specific enzymes involved in cellular signaling pathways related to proliferation and survival.

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